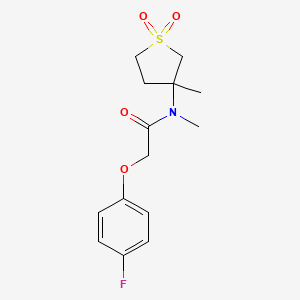

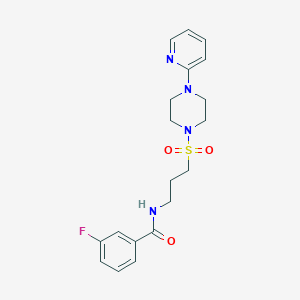

![molecular formula C21H18ClN5O2 B2460727 2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021098-41-8](/img/structure/B2460727.png)

2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives are known for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, [1,2,4]triazolo[4,3-a]quinoxaline, has been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The compound likely contains a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, which is a fused triazole ring . This structure is known to contribute to the compound’s stability .Chemical Reactions Analysis

The compound may intercalate with DNA, which is a common mechanism of action for anticancer agents .Physical And Chemical Properties Analysis

The compound is likely to be very stable, as evidenced by related compounds . The fused triazole ring contributes to this stability .科学研究应用

Anticancer Agents

The compound’s DNA intercalation activities make it a promising candidate for anticancer therapy. Researchers have designed and synthesized novel derivatives based on this structure. These derivatives were evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Notably, compound 12d demonstrated potent activity against all three cell lines, with IC50 values of 22.08 μM, 27.13 μM, and 17.12 μM, respectively. Although it is less active than doxorubicin, compound 12d serves as a template for future design and optimization of more potent analogs .

DNA Binding Affinities

Compound 12d also exhibited high DNA-binding affinity, intercalating DNA with an IC50 value of 35.33 μM—comparable to doxorubicin (31.27 μM). Other derivatives, such as 12a and 10c, also displayed good DNA-binding affinities. These findings suggest potential applications in targeted cancer therapy .

Mesoionic Triazolones

The compound’s structure has facilitated the synthesis of unprecedented mesoionic triazolones via a formal [3+2] cycloaddition. This discovery opens up new avenues for designing functional materials with unique properties .

c-Met Kinase Inhibition

Certain derivatives of this compound were evaluated for their inhibitory activity against c-Met kinase. Among them, compound 22i showed promising potential. Further exploration of its kinase inhibition properties could lead to novel drug candidates .

Photodynamic Therapy (PDT)

The compound’s photochemical properties may find applications in PDT—a non-invasive cancer treatment that utilizes light-activated compounds. Researchers could explore its potential as a photosensitizer for PDT.

作用机制

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in DNA. This can disrupt the DNA’s normal function and lead to changes in gene expression.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . These pathways regulate cell growth, survival, and migration.

Result of Action

Similar compounds have shown antitumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, similar compounds have been found to be thermally stable .

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-17-8-6-15(7-9-17)14-19(28)23-12-13-29-20-11-10-18-24-25-21(27(18)26-20)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMXYMKFQLCGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

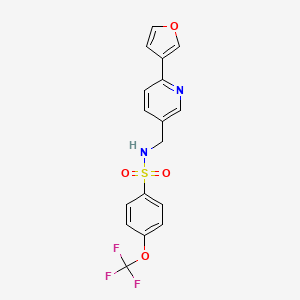

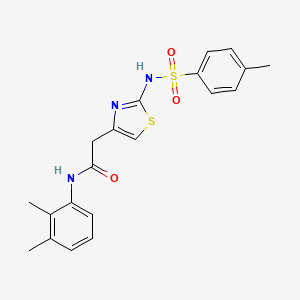

![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)

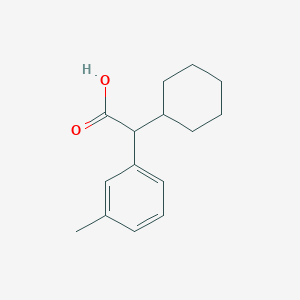

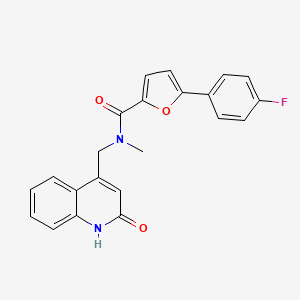

![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)

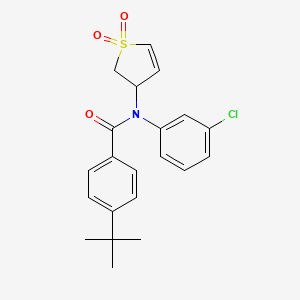

![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)

![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)

![4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2460664.png)